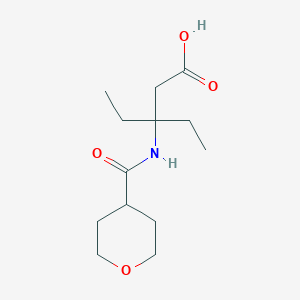![molecular formula C17H19N3O4 B6663817 3-[[5-Methyl-1-(3-methylphenyl)pyrazole-4-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663817.png)
3-[[5-Methyl-1-(3-methylphenyl)pyrazole-4-carbonyl]amino]oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[5-Methyl-1-(3-methylphenyl)pyrazole-4-carbonyl]amino]oxolane-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a methyl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-Methyl-1-(3-methylphenyl)pyrazole-4-carbonyl]amino]oxolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-methylphenylhydrazine with an appropriate β-dicarbonyl compound under acidic conditions to form the pyrazole ring . The resulting pyrazole is then subjected to further functionalization to introduce the carbonyl and amino groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[5-Methyl-1-(3-methylphenyl)pyrazole-4-carbonyl]amino]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[[5-Methyl-1-(3-methylphenyl)pyrazole-4-carbonyl]amino]oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[5-Methyl-1-(3-methylphenyl)pyrazole-4-carbonyl]amino]oxolane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole ring structure but lacks the additional functional groups present in 3-[[5-Methyl-1-(3-methylphenyl)pyrazole-4-carbonyl]amino]oxolane-3-carboxylic acid.
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Another similar compound with a pyrazole ring and different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-[[5-methyl-1-(3-methylphenyl)pyrazole-4-carbonyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-11-4-3-5-13(8-11)20-12(2)14(9-18-20)15(21)19-17(16(22)23)6-7-24-10-17/h3-5,8-9H,6-7,10H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYMLUOABFFOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)NC3(CCOC3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid](/img/structure/B6663736.png)

![3-Ethyl-3-[[1-(2-phenylacetyl)piperidine-3-carbonyl]amino]pentanoic acid](/img/structure/B6663748.png)
![3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663754.png)
![3-Ethyl-3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6663764.png)
![3-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663770.png)
![3-[3-(2,4-Dioxoquinazolin-1-yl)propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663782.png)
![3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663795.png)
![3-[[1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663805.png)
![3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663810.png)
![3-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663825.png)
![3-[(1-Phenylpyrazole-3-carbonyl)amino]oxolane-3-carboxylic acid](/img/structure/B6663830.png)
![3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663831.png)
![3-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663839.png)
